molecular formula C10H12ClNO2 B1461826 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride CAS No. 1094607-31-4

2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride

Cat. No.: B1461826
CAS No.: 1094607-31-4
M. Wt: 213.66 g/mol
InChI Key: ABRZJQBFXCYXSU-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-1-yl)acetic acid hydrochloride (CAS: 193544-62-6) is an indole-derived acetic acid salt with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol (free base: 177.2 g/mol + HCl) . It is structurally characterized by a dihydroindole ring substituted at the 1-position with an acetic acid moiety, which is protonated as a hydrochloride salt. The compound is typically stored at 2–8°C and classified as an irritant (Hazard Class: IRRITANT) .

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRZJQBFXCYXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094607-31-4
Record name 1H-Indole-1-acetic acid, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094607-31-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride
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Preparation Methods

Starting Material and Protection

  • The synthesis often uses N-protected 2,3-dihydroindole derivatives, such as (+)-(S)-(1-tert-Butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetic acid.
  • Protection of the indole nitrogen (e.g., Boc protection) is used to control reactivity during subsequent steps, especially alkylation and reduction.

Hydrochloride Salt Formation

  • The free acid or N-protected acid is dissolved in methanol and cooled to around 5°C.
  • A saturated solution of hydrochloric acid in diethyl ether is added slowly.
  • The mixture is stirred at room temperature for an extended period (e.g., 16 hours) to ensure complete salt formation.
  • The solvent is then removed under reduced pressure, and the residue is poured into ice/water to precipitate the hydrochloride salt.
  • Extraction and washing steps with ethyl acetate, diethyl ether, aqueous ammonia, and brine follow to purify the product.
  • Final drying and concentration yield the hydrochloride salt in high yield (up to 100% reported).

Reduction and Decarboxylation Steps

  • Reduction of double bonds in 2-oxoindolin-3-yl acetonitrile derivatives is performed using zinc in dilute hydrochloric acid at room temperature for about 0.5 hours.
  • Alternatively, palladium-catalyzed hydrogenation can be employed but may cause partial nitrile reduction as a side reaction.
  • Decarboxylation is achieved by heating in pyridine at 100°C for 2 hours or by refluxing in 1-propanol with aqueous sodium hydroxide for extended periods (up to 20 hours).
  • These steps yield nitrile or amine intermediates crucial for further functionalization.

Alkylation and Functional Group Modifications

  • Alkylation at the nitrogen or carbon positions of the indole ring is carried out using alkyl halides in the presence of sodium hydride and tetrahydrofuran (THF) at 0°C to room temperature.
  • N-Boc protection prevents undesired N-alkylation and allows selective modifications.
  • Mono- and dialkylation products can form depending on reaction conditions and reagents such as methyl iodide and DMAP.
  • Subsequent deprotection steps yield the desired free amine or acid derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydrochloride salt formation Saturated HCl in diethyl ether, MeOH solvent 5°C to RT 16 h Up to 100% Stirring, followed by extraction
Reduction of double bond Zn, dilute HCl, EtOAc 25°C 0.5 h 45–87% (varies) Avoids nitrile reduction side reaction
Decarboxylation Pyridine reflux or 1-propanol + NaOH reflux 80–100°C 2–20 h 40–82% Extended reflux for complete reaction
Alkylation Alkyl halide, NaH, THF 0°C to RT 48 h 15–90% N-Boc protection controls selectivity

Mechanistic and Synthetic Insights

  • The initial Knoevenagel condensation of isatins with cyanoacetic acid or esters forms key intermediates that can be selectively reduced and decarboxylated to yield 2,3-dihydroindole derivatives.
  • Reduction methods using Zn/HCl are preferred for selective double bond reduction without affecting nitrile groups.
  • Palladium-catalyzed hydrogenation is efficient but risks partial nitrile reduction, requiring careful control.
  • N-Boc protection is critical for controlling alkylation sites and avoiding over-alkylation.
  • Formation of the hydrochloride salt stabilizes the compound and facilitates purification.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Outcome/Yield
1. Protection N-Boc protection of indole nitrogen Boc anhydride, base Protected intermediate
2. Knoevenagel Condensation Isatin + cyanoacetic acid/ester Triethylamine, reflux 2-oxoindolinyl acetonitriles
3. Reduction Double bond reduction Zn/HCl or Pd-catalyzed hydrogenation 45–87% yield
4. Decarboxylation Removal of carboxyl group Pyridine or NaOH reflux 40–82% yield
5. Alkylation Introduction of alkyl groups Alkyl halides, NaH, THF 15–90% yield
6. Hydrochloride Salt Formation Acid-base reaction to form salt Saturated HCl in ether, MeOH Up to 100% yield

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions are various indole derivatives, which can have different functional groups attached to the indole ring .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12ClNO2
  • Molecular Weight : 213.66 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in water and organic solvents

The compound features a dihydroindole moiety attached to an acetic acid functional group, which contributes to its unique biological properties and potential interactions with various biological targets.

Plant Biology

Research has indicated that 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride may function as a synthetic auxin, similar to indole-3-acetic acid (IAA), which is crucial for plant growth and development. Studies are ongoing to elucidate its specific interactions with plant auxin receptors and its effects on plant physiology, such as:

  • Root development
  • Cell elongation
  • Tropic responses

Pharmacology

The compound exhibits various biological activities that suggest potential therapeutic applications:

  • Neuroprotective Effects : Research on 2,3-dihydroindole derivatives has shown promise in providing neuroprotective effects against oxidative stress and neurodegeneration .
  • Antiglaucomic Activity : Studies have explored its role in regulating intraocular pressure (IOP), indicating potential for treating glaucoma by reducing IOP more effectively than traditional medications such as timolol .

Synthesis of Novel Compounds

The synthesis of this compound has been achieved through various methods, including microwave-assisted techniques that enhance yield and efficiency. This compound serves as a precursor for developing new derivatives with improved biological activities .

Case Studies

Several studies highlight the applications of this compound:

StudyFocusFindings
Glaucoma ResearchAntiglaucomic ActivityCompounds derived from oxindole scaffolds demonstrated significant IOP reduction in animal models .
NeuroprotectionNeuroprotective PropertiesDihydroindole derivatives exhibited antioxidant properties that could mitigate neurodegenerative conditions .
Plant GrowthSynthetic Auxin ActivityInvestigations into the auxin-like effects on root development and growth patterns in various plant species.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride with its structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substitution Pattern Hazard Profile
2-(2,3-Dihydro-1H-indol-1-yl)acetic acid HCl C₁₀H₁₂ClNO₂ 213.66 193544-62-6 1-yl position, no methyl IRRITANT (H315, H319, H335)
(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid HCl C₁₁H₁₄ClNO₂ 227.69 1332529-76-6 1-yl, 2-methyl substitution Not classified under GHS
[3-(Dimethylamino)-5-methyl-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid HCl C₁₃H₁₇ClN₂O₃ 284.75 N/A 1-yl, dimethylamino, oxo Data unavailable
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 52531-20-1 3-yl, 6-methyl substitution No GHS classification

Key Observations :

  • Substitution position : The 1-yl substitution in the target compound distinguishes it from 3-yl derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid), which lack the dihydroindole ring .
Gastrointestinal Tolerance

ML 3000 caused minimal GI damage even at 100 mg/kg doses, whereas indomethacin induced significant duodenal injury at 3 mg/kg. This suggests that dihydroindole scaffolds may inherently reduce GI toxicity compared to traditional NSAIDs.

Antiviral Activity

Indole acetic acid derivatives, such as 5-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]-1,3-benzodioxole-4-carboxylic acid (IMV), exhibit binding affinity to HIV integrase, a critical enzyme in viral replication.

Hazard Classification
  • Target compound : Classified as an irritant (H315: skin irritation, H319: eye irritation, H335: respiratory irritation).
  • Analogues: 2-(6-Methyl-1H-indol-3-yl)acetic acid: No GHS hazards reported, making it safer for laboratory handling.

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride is a compound belonging to the indole derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological effects of this compound are largely attributed to its interactions with various biological targets:

  • Receptor Binding : The compound exhibits high affinity for multiple receptors, influencing numerous signaling pathways. This binding can lead to modulation of cellular responses such as growth, apoptosis, and inflammation.
  • Enzyme Interaction : It has been shown to inhibit or activate specific enzymes involved in critical biochemical pathways. For instance, it may affect kinases that play roles in cancer cell proliferation and survival .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Properties : Studies suggest that this compound possesses significant anticancer activity. It has been found to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory signaling pathways.
  • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to neuroprotective effects .

Research Findings

A review of various studies provides insights into the biological activity of this compound:

Study Findings
Demonstrated significant cytotoxic effects on A549 lung cancer cells with IC50 values indicating potent activity.
Reported neuroprotective properties linked to its antioxidant capacity and potential for developing therapies for neurodegenerative diseases.
Highlighted its role in modulating the Akt signaling pathway, which is crucial for cell survival and proliferation in cancer biology.

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • Lung Cancer Treatment : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in lung adenocarcinoma cell lines (A549), with observed apoptosis markers such as increased caspase activity and altered Bcl-2 expression levels .
  • Neuroprotection : A study investigating its effects on neuronal cells revealed that the compound could protect against oxidative damage induced by neurotoxic agents. This was evidenced by reduced markers of oxidative stress and improved cell survival rates .

Dosage and Efficacy

The efficacy of this compound varies with dosage:

  • Lower Doses : At lower concentrations, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity.
  • Higher Doses : Increased dosages may lead to adverse effects, highlighting the need for careful dosage management in therapeutic applications.

Q & A

Q. How do tautomeric equilibria impact the compound’s spectroscopic and reactivity profiles?

  • Methodological Answer : identifies keto-enol tautomerism via FT-IR (C=O vs. O–H stretches). Variable-temperature NMR (VT-NMR) tracks equilibria shifts (e.g., coalescence temperatures). Computational NBO analysis quantifies stabilization energies, guiding solvent selection (e.g., DMSO stabilizes enol forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride

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